Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVPAFJTHBHULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247549 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-50-3 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131020-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation via Methyl Iodide
A widely employed method involves the alkylation of 1H-benzo[d]imidazole-6-carboxylic acid precursors. In a representative procedure, 5 mmol of 1H-benzo[d]imidazole-6-carboxylic acid is dissolved in tetrahydrofuran (THF) with 1.0 equivalent of sodium hydroxide. After stirring for 10 minutes, 1.1 equivalents of methyl iodide are added, and the reaction proceeds at room temperature for 24 hours. The mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography using a petroleum ether/ethyl acetate gradient, yielding the methylated derivative in approximately 56% yield.
Key advantages of this method include mild reaction conditions and compatibility with lab-scale setups. However, the use of methyl iodide necessitates careful handling due to its toxicity. Alternative alkylating agents such as dimethyl sulfate have been explored but often result in lower yields due to competing hydrolysis reactions.
Cyclization of o-Phenylenediamine Derivatives
Condensation with Methyl Chloroformate
Benzimidazole rings are commonly constructed via cyclization of o-phenylenediamine derivatives. In this approach, o-phenylenediamine reacts with methyl chloroformate under basic conditions (e.g., aqueous sodium bicarbonate). The reaction typically proceeds at 80–100°C for 6–12 hours, forming the benzimidazole core through intramolecular cyclization. Subsequent methylation at the N1 position is achieved using methyl iodide under conditions similar to Section 1.1.
Alternative Synthetic Approaches
Protective Group Strategies
To enhance regioselectivity during alkylation, protective group chemistry has been employed. For instance, tert-butoxycarbonyl (Boc) protection of the benzimidazole nitrogen prior to methylation ensures exclusive functionalization at the N1 position. After alkylation, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the target compound with >90% purity.
Solvent Effects on Yield
Polar aprotic solvents such as dimethylformamide (DMF) and THF are preferred for their ability to stabilize intermediates. Comparative studies indicate that THF provides superior yields (56%) compared to DMF (42%), likely due to reduced side reactions in less polar media.
Data Tables
Table 1. Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaOH, THF | RT, 24 h | 56 | Column chromatography |
| Cyclization | Methyl chloroformate | 80°C, 6 h | 48* | Recrystallization |
| Protective Group Route | Boc₂O, TFA | Reflux, 2 h | 62 | Liquid-liquid extraction |
Table 2. Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem |
| Molecular Weight | 190.20 g/mol | PubChem |
| CAS Number | 131020-50-3 | PubChem |
| InChI Key | SQVPAFJTHBHULZ-UHFFFAOYSA-N | PubChem |
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
Targeted Cancer Therapies
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties enhance bioactivity, making it suitable for developing targeted cancer therapies. Studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties by inhibiting tumor growth and enhancing apoptosis in cancer cells .
Antimicrobial and Antiviral Properties
Research has shown that this compound possesses antimicrobial and antiviral activities, making it a candidate for treating infections caused by resistant strains of bacteria and viruses. The mechanism involves interaction with bacterial cell membranes or viral proteins, disrupting their functions .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. It has been shown to affect various enzymes involved in metabolic pathways, providing insights into drug design targeting specific enzymes .
Receptor Binding Studies
The compound is also employed in receptor binding studies, allowing researchers to explore its interactions with various biological receptors. This application is crucial for understanding the pharmacodynamics of new therapeutic agents .
Material Science
Development of Advanced Materials
In material science, this compound is used to create advanced materials such as coatings and polymers. These materials often require specific chemical resistance and stability, which this compound can provide due to its unique chemical structure .
Nonlinear Optical Properties
Recent studies have focused on the nonlinear optical (NLO) properties of benzimidazole derivatives, including this compound. DFT calculations indicate that these compounds can be engineered for applications in photonic devices due to their favorable electronic properties .
Agricultural Chemistry
Formulation of Agrochemicals
this compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its selective targeting capabilities help minimize environmental impact while maximizing pest control efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in cancer research, benzimidazole derivatives may inhibit tubulin polymerization, disrupting cell division and inducing apoptosis .
Comparison with Similar Compounds
Structural Isomers and Regioisomers
The position of the carboxylate group on the benzoimidazole ring significantly impacts physicochemical and biological properties. Key examples include:
- X-ray crystallography and DFT studies reveal distinct electronic distributions compared to the 6-carboxylate derivative, influencing binding interactions in molecular docking.
- Methyl 1-(2-(perfluoroethyl)naphtho[1,2-b]furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate (3e-I) and 6-carboxylate (3e-II) : Inseparable regioisomers with near-identical synthetic yields (68% total). The 5-carboxylate isomer may exhibit altered solubility due to steric effects from the fused naphthofuran system.
Table 1: Comparison of Key Benzoimidazole Carboxylates
Substituent Variations
Alkyl and Aryl Modifications
- Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate: The ethyl ester increases lipophilicity (logP ~1.2 vs.
Halogenated Derivatives
- Methyl 7-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate : Bromine at the 7-position introduces steric bulk and alters electronic properties, impacting binding to targets like GLP-1 receptors.
Bicyclic and Polycyclic Derivatives
Compounds such as (5R,6S,7aR)-Methyl hexahydro-5-(naphthalen-2-yl)-1-oxo-7a-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazole-6-carboxylate (cis-3e) feature fused pyrroloimidazole rings. These derivatives exhibit:
Biological Activity
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is an intriguing compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antibacterial : Effective against various bacterial strains.
- Antimycobacterial : Potential activity against Mycobacterium species.
- Anti-inflammatory : May reduce inflammation in biological systems.
- Antitumor : Demonstrates cytotoxic effects on cancer cell lines.
- Antidiabetic : Potential to influence glucose metabolism.
Target and Mode of Action
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is known that imidazole derivatives can influence various biochemical pathways, leading to significant cellular effects. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular metabolism.
- Gene Expression Modulation : It can affect the expression levels of genes related to inflammation and cell proliferation.
Biochemical Pathways
The compound interacts with several biochemical pathways, which can lead to downstream effects such as:
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by interfering with cell cycle progression.
- Reactive Oxygen Species (ROS) Production : Potentially increasing oxidative stress in target cells.
Pharmacokinetics
This compound is generally characterized by:
- High Solubility : This property enhances its bioavailability and therapeutic efficacy.
- Metabolic Stability : The compound's structure may confer resistance to metabolic degradation.
Case Studies and Experimental Data
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Remarks |
|---|---|---|---|
| Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate | Amino and fluoro substituents | Enhanced antibacterial properties | Similar but with altered reactivity |
| 1-Methyl-1H-benzimidazole | Lacks carboxylate group | Limited activity compared to methyl derivative | Simpler structure |
The unique substitution pattern of this compound contributes to its distinctive chemical properties and biological activities, making it a valuable candidate for further research.
Q & A
Basic Synthesis Methodologies and Optimization Strategies
Q: What are the common synthetic routes for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources. For example, refluxing substituted intermediates with methanol and a catalytic amount of sulfuric acid for 72 hours yields methyl carboxylate derivatives (e.g., 56% yield for Methyl 2-butyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate) . Optimization strategies include adjusting stoichiometry, solvent polarity, and temperature. Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification.
Structural Characterization Techniques
Q: Which spectroscopic methods are most reliable for confirming the structure of this compound derivatives? A: Key techniques include:
- 1H/13C NMR : Aromatic protons (δ 7.88–8.15 ppm) and ester methyl groups (δ 3.93 ppm) are diagnostic .
- FT-IR : Stretching bands for C=O (1700–1750 cm⁻¹) and N-H (3395–3464 cm⁻¹) confirm functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 232.1 [M+H]+) validate molecular weight .
Crystal Structure Determination and Refinement
Q: How can SHELX software be applied to resolve crystal structures of benzimidazole derivatives? A: SHELXL is widely used for small-molecule refinement. For example, hydrogen bonding and π-π stacking interactions in 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol were resolved using SHELX, with R-factors < 0.05 . Key steps include inputting .hkl files, defining restraints for disordered regions, and validating thermal parameters.
Advanced Computational Modeling (DFT)
Q: How do DFT studies enhance the understanding of electronic and nonlinear optical (NLO) properties of benzimidazole derivatives? A: DFT calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot). For example, sulfonyl-substituted derivatives exhibit enhanced NLO activity due to electron-withdrawing groups, with βtot values up to 1.25 × 10⁻²⁷ esu . These models guide the design of optoelectronic materials.
Biological Activity Evaluation
Q: What methodologies are used to assess the pharmacological potential of benzimidazole derivatives? A:
- Molecular Docking : AutoDock Vina evaluates binding affinities (e.g., EGFR inhibition with docking scores ≤ -8.5 kcal/mol) .
- ADMET Analysis : SwissADME predicts pharmacokinetic properties (e.g., bioavailability radar plots).
- In vitro Assays : MTT assays measure cytotoxicity (IC50 values) against cancer cell lines .
Resolving Data Contradictions in Synthetic Yields
Q: How can researchers address discrepancies between computational predictions and experimental synthetic yields? A: For example, DFT may predict favorable energetics for a reaction pathway, but steric hindrance or solvent effects (e.g., THF vs. methanol) can reduce yields. Systematic screening of solvents, catalysts (e.g., TCDI ), and reaction times (24–72 hours) helps reconcile such contradictions .
Catalytic Applications
Q: How do Schiff base complexes of benzimidazole derivatives perform in catalytic oxidation? A: Cu(II) complexes of 1-(((1-methyl-1H-benzo[d]imidazol-2-yl)methylimino)methyl)naphthalen-2-ol achieve 81% oxidation of alkanes under basic conditions, outperforming tert-butyl hydroperoxide (69%) due to metal-ligand charge transfer .
Structure-Activity Relationship (SAR) Analysis
Q: How do substituents at the N1 and C2 positions influence biological activity? A:
- N1-Sulfonyl Groups : Enhance solubility and binding to hydrophobic pockets (e.g., 4-nitrophenylsulfonyl improves NLO activity) .
- C2-Aryl Groups : Electron-withdrawing groups (e.g., -Cl, -CF3) increase cytotoxicity (IC50 < 10 µM) .
Solvent Effects on Reaction Pathways
Q: How does solvent choice impact the synthesis of hydrazine-carboxamide derivatives? A: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for hydrazine derivatives, while methanol facilitates esterification. For example, hydrazine hydrate in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole with >70% purity .
Purification and Analytical Challenges
Q: What are the best practices for purifying methyl carboxylate derivatives contaminated with byproducts? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
